Cas no 874-41-9 (1-Ethyl-2,4-dimethylbenzene)

1-Ethyl-2,4-dimethylbenzene structure
1-Ethyl-2,4-dimethylbenzene structure
商品名:1-Ethyl-2,4-dimethylbenzene
CAS番号:874-41-9
MF:C10H14
メガワット:134.218163013458
MDL:MFCD00039905
CID:726202
PubChem ID:87569520

1-Ethyl-2,4-dimethylbenzene 化学的及び物理的性質

名前と識別子

    • 1-Ethyl-2,4-dimethylbenzene
    • 4-Ethyl-m-xylene
    • 2,4-Dimethylethylbenzene
    • Benzene,1-ethyl-2,4-dimethyl-
    • 2,4-Dimethylethylbenzene1000µg
    • NSC 74184
    • 1-Ethyl-2,4-dimethylbenzene (ACI)
    • m-Xylene, 4-ethyl- (7CI, 8CI)
    • 1,3-Dimethyl-4-ethylbenzene
    • 2,4-Dimethyl-1-ethylbenzene
    • MDL: MFCD00039905
    • インチ: 1S/C10H14/c1-4-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3
    • InChIKey: MEMBJMDZWKVOTB-UHFFFAOYSA-N
    • ほほえんだ: C1C(C)=CC(C)=C(CC)C=1

計算された属性

  • せいみつぶんしりょう: 134.11000
  • どういたいしつりょう: 134.10955
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 96.2
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 密度みつど: 0.8759 g/cm3 (20 ºC)
  • ゆうかいてん: -62.9 ºC
  • ふってん: 186°C
  • フラッシュポイント: 60.0±7.3 ºC,
  • 屈折率: 1.504 (589.3 nm 20 ºC)
  • ようかいど: Insuluble (8.5E-3 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 2.86580
  • ようかいせい: エタノール/エチルエーテル/アセトン/ベンゼン/石油エーテルに可溶

1-Ethyl-2,4-dimethylbenzene セキュリティ情報

1-Ethyl-2,4-dimethylbenzene 税関データ

  • 税関コード:2902909090
  • 税関データ:

    中国税関コード:

    2902909090

    概要:

    2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量

    要約:

    2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

1-Ethyl-2,4-dimethylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM343684-1g
4-Ethyl-m-xylene
874-41-9 95%+
1g
$272 2022-05-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E914346-1ml
4-Ethyl-m-xylene
874-41-9 >95.0%(GC)
1ml
718.20 2021-05-17
Chemenu
CM343684-10g
4-Ethyl-m-xylene
874-41-9 95%+
10g
$1339 2022-05-27
Chemenu
CM343684-5g
4-Ethyl-m-xylene
874-41-9 95%+
5g
$745 2022-05-27
1PlusChem
1P003LSU-5g
1-Ethyl-2,4-dimethylbenzene
874-41-9 95%
5g
$758.00 2025-02-20
Ambeed
A609200-5g
1-Ethyl-2,4-dimethylbenzene
874-41-9 98%
5g
$328.0 2024-04-16
A2B Chem LLC
AB67422-1g
4-Ethyl-m-xylene
874-41-9
1g
$107.00 2024-04-19
abcr
AB136005-5 ml
4-Ethyl-m-xylene, 95%; .
874-41-9 95%
5 ml
€377.80 2024-04-16
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E0241-5ML
4-Ethyl-m-xylene
874-41-9 >95.0%(GC)
5ml
¥2225.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E0241-1ML
4-Ethyl-m-xylene
874-41-9 >95.0%(GC)
1ml
¥590.00 2024-04-15

1-Ethyl-2,4-dimethylbenzene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 550 °C
リファレンス
Xylene isomers distribution in propane aromatization over ZRP zeolites
Zhang, Zhiping; Zhang, Jiushun; Gao, Yongcan, Shiyou Huagong, 2005, 34(9), 835-839

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Isopropanol Catalysts: Magnesium oxide ;  673 K
リファレンス
Catalytic hydrogen transfer over magnesia
Glinski, Marek, Applied Catalysis, 2008, 349(1-2), 133-139

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Product class 4: benzenes and alkylbenzenes
Zysman-Colman, E., Science of Synthesis, 2009, 45, 157-207

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Aluminum chloride
リファレンス
Composition of products of the alkylation of xylenes by ethyl chloride in the presence of aluminum chloride
Babin, E. P.; et al, Voprosy Khimii i Khimicheskoi Tekhnologii, 1979, 54, 36-9

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Alumina ,  Molybdenum nitride (Mo2N) Solvents: Ethanol ;  6 h, 10.6 MPa, 553 K
リファレンス
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
Ma, Xiaolei; et al, ACS Catalysis, 2015, 5(8), 4803-4813

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Alumina ,  Silica ;  2.5 MPa, 210 °C
リファレンス
Preparation of 4-ethyl-m-xylene from its isomer mixtures
, Japan, , ,

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Alkylation of benzene, toluene and xylene isomers with C2, C3 and C4 aliphatic alcohols on TiO2-SiO2-Al2O3 and MoO3-SiO2-Al2O3
Sabu, K. R.; et al, Indian Journal of Chemistry, 1994, (11), 1053-61

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Chlorobenzene ,  Palladium ,  Carbon Solvents: Methanol ;  4 h, rt
リファレンス
Mild Deoxygenation of Aromatic Ketones and Aldehydes over Pd/C Using Polymethylhydrosiloxane as the Reducing Agent
Volkov, Alexey; et al, Angewandte Chemie, 2015, 54(17), 5122-5126

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
リファレンス
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ;  rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
リファレンス
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Titanium mononitride ,  Molybdenum carbide nitride ;  6 h, 330 °C
リファレンス
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
リファレンス
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Ammonia borane Catalysts: (TB-5-33)-Dibromo[4,4′-[(2,6-pyridinediyl-κN)bis(methylene)]bis[morpholine-κN4]]… Solvents: Methanol ;  14 h, 80 °C
リファレンス
Phosphine-free cobalt pincer complex catalyzed Z-selective semi-hydrogenation of unbiased alkynes
Landge, Vinod G.; et al, Catalysis Science & Technology, 2018, 8(2), 428-433

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
リファレンス
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

1-Ethyl-2,4-dimethylbenzene Raw materials

1-Ethyl-2,4-dimethylbenzene Preparation Products

1-Ethyl-2,4-dimethylbenzeneに関する追加情報

Comprehensive Guide to 1-Ethyl-2,4-dimethylbenzene (CAS No. 874-41-9): Properties, Applications, and Industry Insights

1-Ethyl-2,4-dimethylbenzene (CAS No. 874-41-9), a versatile aromatic hydrocarbon, has garnered significant attention in industrial and research communities due to its unique chemical properties and broad applicability. This compound, also known as 1-ethyl-2,4-xylene, belongs to the alkyl-substituted benzene family, making it a valuable intermediate in organic synthesis and specialty chemical production. With the growing demand for high-purity aromatic compounds in sectors like pharmaceuticals, fragrances, and advanced materials, understanding 1-ethyl-2,4-dimethylbenzene uses and characteristics becomes essential for professionals.

The molecular structure of CAS 874-41-9 features an ethyl group at position 1 and methyl groups at positions 2 and 4 on the benzene ring, contributing to its distinct physicochemical properties. This configuration results in a boiling point of approximately 185–190°C and a molecular weight of 134.21 g/mol, making it suitable for applications requiring moderate volatility. Recent studies highlight its role as a precursor in synthesizing flavor and fragrance ingredients, aligning with the global trend toward sustainable aroma chemicals. Manufacturers increasingly seek 1-ethyl-2,4-dimethylbenzene suppliers that adhere to REACH and other international regulatory standards.

In the context of green chemistry initiatives, researchers are exploring 1-ethyl-2,4-dimethylbenzene synthesis methods with reduced environmental impact. A 2023 market analysis revealed a 12% annual growth in demand for alkylated benzenes like 874-41-9, driven by their utility in high-performance polymer plasticizers and specialty solvent formulations. The compound's compatibility with bio-based feedstocks positions it favorably in circular economy models, addressing frequent queries about eco-friendly aromatic compounds in search engine trends.

Analytical techniques for 1-ethyl-2,4-dimethylbenzene purity testing typically involve GC-MS and HPLC, with industry benchmarks requiring ≥98% purity for most applications. Safety data sheets emphasize standard organic compound handling protocols, though it’s classified as non-hazardous under normal conditions. The 874-41-9 price trend shows seasonal fluctuations tied to crude oil derivatives markets, with procurement specialists often searching for bulk 1-ethyl-2,4-dimethylbenzene distributors during Q2–Q3 production cycles.

Emerging applications include its use as a reaction medium for nanocatalysis, particularly in graphene quantum dot synthesis—a hot topic in materials science forums. Patent filings from 2020–2023 describe novel 1-ethyl-2,4-dimethylbenzene derivatives with enhanced photostability for OLED materials, reflecting cross-industry innovation. Laboratory-scale studies demonstrate promising results in selective alkylation reactions using this compound, answering frequent academic queries about directed aromatic substitution techniques.

Storage recommendations for CAS 874-41-9 specify amber glass or stainless-steel containers under nitrogen blanket to prevent oxidation—a detail often searched by quality control personnel. The compound’s log P value of 3.8 indicates favorable lipid solubility, explaining its historical use in veterinary pharmaceutical formulations. Recent advancements in continuous flow chemistry have improved the efficiency of 1-ethyl-2,4-dimethylbenzene production processes, reducing energy consumption by up to 40% compared to batch methods.

Market intelligence suggests increasing 1-ethyl-2,4-dimethylbenzene exports from Asia-Pacific regions, where production capacity expanded by 18% in 2022. Formulators frequently inquire about its azeotropic properties with ethanol and glycol ethers—critical knowledge for designing low-VOC coating systems. The compound’s vapor pressure of 0.3 mmHg at 25°C makes it suitable for controlled-release applications, with recent patents exploring its use in agricultural adjuvants.

Spectroscopic databases list characteristic IR absorption bands for 874-41-9 at 750 cm-1 (C-H bend) and 1600 cm-1 (C=C stretch), aiding in analytical method development. Regulatory updates confirm its OECD HPV chemical status, requiring comprehensive 1-ethyl-2,4-dimethylbenzene toxicity studies by 2025. The compound’s Hansen solubility parameters (δD=18.1, δP=3.2, δH=4.1 MPa1/2) facilitate rational solvent selection—a frequent research topic in formulation science communities.

In conclusion, 1-Ethyl-2,4-dimethylbenzene (CAS No. 874-41-9) represents a dynamic intersection of traditional chemistry and modern innovation. From its fundamental role in aromatic substitution reactions to cutting-edge applications in nanomaterial engineering, this compound continues to evolve alongside industrial needs. Professionals seeking technical data sheets or custom synthesis options for 1-ethyl-2,4-dimethylbenzene should prioritize suppliers with demonstrated expertise in high-purity alkylbenzenes and transparent regulatory compliance.

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